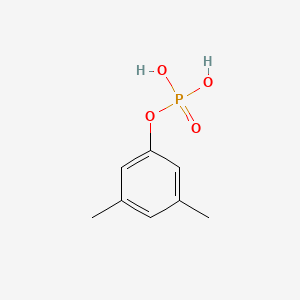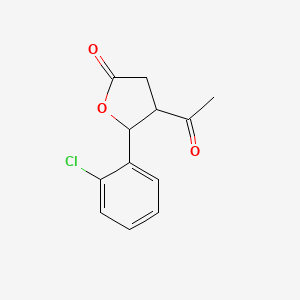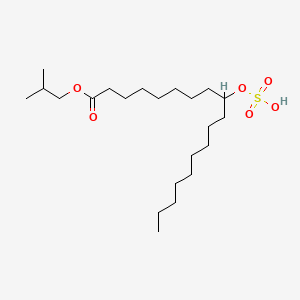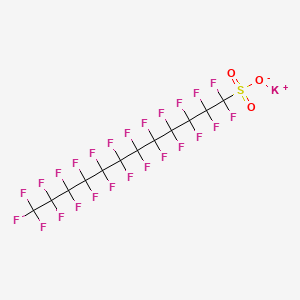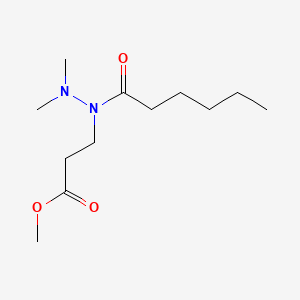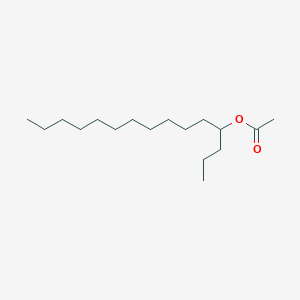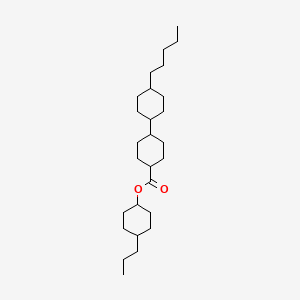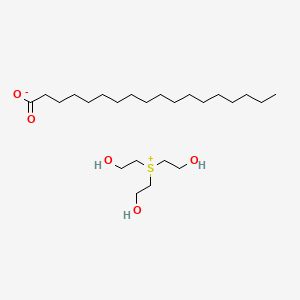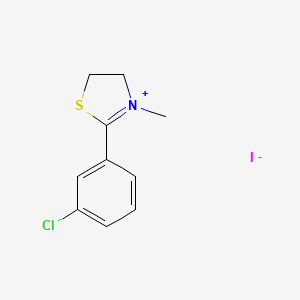
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the thiazolium ring, with an iodide ion as the counterion. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the methylation of the thiazole nitrogen and subsequent iodination to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
化学反应分析
Types of Reactions
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials, such as semiconductors and organic electronics.
作用机制
The mechanism of action of Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
- Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide
- Thiazolium, 4,5-dihydro-2-(4-chlorophenyl)-3-methyl-, iodide
Uniqueness
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide is unique due to the specific positioning of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets compared to other thiazole derivatives.
属性
CAS 编号 |
96160-04-2 |
|---|---|
分子式 |
C10H11ClINS |
分子量 |
339.62 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11ClNS.HI/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8;/h2-4,7H,5-6H2,1H3;1H/q+1;/p-1 |
InChI 键 |
RENRWUFHDUPNCY-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(SCC1)C2=CC(=CC=C2)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


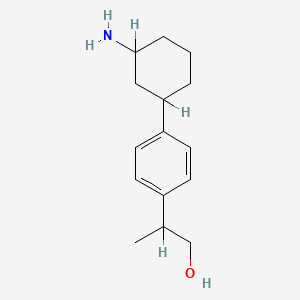
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)


